molecular formula C7H17ClN2O3S B13577059 Tert-butyl2-methanesulfonoimidamidoacetatehydrochloride

Tert-butyl2-methanesulfonoimidamidoacetatehydrochloride

Cat. No.: B13577059
M. Wt: 244.74 g/mol
InChI Key: JBCOQBXQPVNAED-UHFFFAOYSA-N
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Description

Tert-butyl2-methanesulfonoimidamidoacetatehydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a tert-butyl group, a methanesulfonoimidamido group, and an acetate moiety, all bound to a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-methanesulfonoimidamidoacetatehydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of tert-butyl alcohol with methanesulfonyl chloride to form tert-butyl methanesulfonate. This intermediate is then reacted with an imidamide derivative to introduce the imidamido group. The final step involves the esterification of the resulting compound with acetic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-methanesulfonoimidamidoacetatehydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonoimidamido group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized sulfonyl derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in a wide range of substituted imidamido compounds.

Scientific Research Applications

Tert-butyl2-methanesulfonoimidamidoacetatehydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl2-methanesulfonoimidamidoacetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl2-methanesulfonoimidamidoacetatehydrochloride include:

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research and industry.

Properties

Molecular Formula

C7H17ClN2O3S

Molecular Weight

244.74 g/mol

IUPAC Name

tert-butyl 2-[(methylsulfonimidoyl)amino]acetate;hydrochloride

InChI

InChI=1S/C7H16N2O3S.ClH/c1-7(2,3)12-6(10)5-9-13(4,8)11;/h5H2,1-4H3,(H2,8,9,11);1H

InChI Key

JBCOQBXQPVNAED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNS(=N)(=O)C.Cl

Origin of Product

United States

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